molecular formula C8H6F4O2 B1594076 1,4-Dimethoxytetrafluorobenzene CAS No. 362-56-1

1,4-Dimethoxytetrafluorobenzene

Cat. No.: B1594076
CAS No.: 362-56-1
M. Wt: 210.13 g/mol
InChI Key: WQXKGOOORHDGFP-UHFFFAOYSA-N
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Description

1,4-Dimethoxytetrafluorobenzene is a chemical compound that is not widely discussed in the literature. It is likely used in laboratory settings or for specific industrial applications .


Synthesis Analysis

The synthesis of this compound involves reacting N, N-dimethyl pentafluoroaniline with sodium methoxide to obtain an intermediate. This intermediate is then mixed with a first organic solvent and reacted with methyl trifluoromethanesulfonate .

Scientific Research Applications

Redox Flow Batteries

1,4-Dimethoxybenzene derivatives, including 1,4-Dimethoxytetrafluorobenzene, are crucial in the development of non-aqueous redox flow batteries. They are selected for their high open-circuit potentials and excellent electrochemical reversibility. Advances in chemical stability, especially in their oxidized forms, are being explored through structural modifications like bicyclic substitutions and ether chains. These modifications have led to novel catholyte molecules such as 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), which shows greater solubility and superior chemical stability in the charged state, enhancing battery performance over numerous charge–discharge cycles (Zhang et al., 2017).

Electrochemical Grids

The use of 1,4-Dimethoxybenzene derivatives in electrochemical grids is another significant application. These compounds are vital in capturing power from intermittent sources like solar and wind. By manipulating the substituents in 1,4-dimethoxybenzene derivatives, researchers have created structures that combine long-term stability in oxidized forms with high intrinsic capacity, making them ideal for nonaqueous redox flow batteries. This advancement supports the development of advanced electrical grids with higher energy density and better charge/discharge stability (Huang et al., 2016).

Electronic and Structural Studies

1,4-Dimethoxybenzene and its derivatives have been studied for their electronic properties, especially in radical cation forms. Research involving resonance Raman spectroscopy has provided insights into the changes in structure and bonding accompanying radical formation in such systems. This knowledge is crucial for understanding the fundamental properties of these compounds, which can be applied in various electronic applications (Ernstbrunner et al., 1978).

Lithium-Ion Batteries

In the field of lithium-ion batteries, this compound derivatives have been explored as redox shuttle additives for overcharge protection. The derivatives show reversible oxidation and possess qualities like high polarity and solubility, which are crucial for enhancing the safety and efficiency of lithium-ion batteries. The relationship between the symmetry and chemical stability of these radical cations, generated during battery operation, is a key area of research (Weng et al., 2016).

Safety and Hazards

The safety data sheet for 1,4-Dimethoxytetrafluorobenzene indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXKGOOORHDGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345786
Record name 1,4-Dimethoxytetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-56-1
Record name 1,4-Dimethoxytetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethoxytetrafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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